Cas no 933673-21-3 (2-methyl-5-[(trifluoromethyl)sulfanyl]aniline)

2-methyl-5-[(trifluoromethyl)sulfanyl]aniline is a versatile organic compound with distinct aromatic properties. Its unique structure, characterized by a trifluoromethyl substituent and a sulfanyl group, enhances its reactivity in various chemical reactions. This compound is particularly advantageous for its compatibility with a wide range of organic reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-methyl-5-[(trifluoromethyl)sulfanyl]aniline structure
933673-21-3 structure
Product Name:2-methyl-5-[(trifluoromethyl)sulfanyl]aniline
CAS No:933673-21-3
MF:C8H8F3NS
MW:207.216031074524
MDL:MFCD04972933
CID:1024408
PubChem ID:40427146
Update Time:2025-06-25

2-methyl-5-[(trifluoromethyl)sulfanyl]aniline Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-5-((trifluoromethyl)thio)aniline
    • 2-Methyl-5-[(trifluoromethyl)thio]aniline
    • 2-methyl-5-[(trifluoromethyl)thio]Benzenamine
    • 2-METHYL-5-TRIFLUOROMETHYLTHIOANILINE
    • 2-methyl-5-[(trifluoromethyl)sulfanyl]aniline
    • SB77665
    • 933673-21-3
    • SCHEMBL12775090
    • 2-methyl-5-(trifluoromethylthio)-aniline
    • MFCD04972933
    • 2-Methyl-5-trifluoromethylsulfanyl-phenylamine
    • FT-0725093
    • 2-methyl-5-(trifluoromethylthio)aniline
    • CS-0321734
    • DTXSID50654254
    • TS-00384
    • 2-methyl-5-(trifluoromethylsulfanyl)aniline
    • CL8404
    • AKOS015890467
    • DB-011075
    • MDL: MFCD04972933
    • Inchi: 1S/C8H8F3NS/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3
    • InChI Key: XHRPPIJDEOBMBT-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=CC(C)=C(C=1)N

Computed Properties

  • Exact Mass: 207.03295492g/mol
  • Monoisotopic Mass: 207.03295492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 51.3Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 192.0±40.0 °C at 760 mmHg
  • Flash Point: 69.9±27.3 °C
  • Vapor Pressure: 0.5±0.4 mmHg at 25°C

2-methyl-5-[(trifluoromethyl)sulfanyl]aniline Security Information

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2-methyl-5-[(trifluoromethyl)sulfanyl]aniline Suppliers

Amadis Chemical Company Limited
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(CAS:933673-21-3)2-methyl-5-[(trifluoromethyl)sulfanyl]aniline
Order Number:A11618
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:09
Price ($):611.0
Email:sales@amadischem.com

Additional information on 2-methyl-5-[(trifluoromethyl)sulfanyl]aniline

Professional Introduction to 2-methyl-5-[(trifluoromethyl)sulfanyl]aniline (CAS No. 933673-21-3)

2-methyl-5-[(trifluoromethyl)sulfanyl]aniline, a compound with the chemical identifier CAS No. 933673-21-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both a methyl group and a trifluoromethyl sulfanyl moiety in its molecular structure imparts distinct chemical properties that make it a promising candidate for further investigation.

The molecular structure of 2-methyl-5-[(trifluoromethyl)sulfanyl]aniline consists of an aniline core substituted with a methyl group at the 2-position and a trifluoromethyl sulfanyl group at the 5-position. This arrangement not only contributes to its unique reactivity but also opens up diverse possibilities for its utilization in synthetic chemistry. The trifluoromethyl sulfanyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a valuable component in drug design.

In recent years, there has been growing interest in the development of compounds that incorporate fluorine atoms due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The introduction of fluorine into pharmaceuticals can lead to improved bioavailability, reduced metabolic degradation, and enhanced binding interactions with biological targets. The trifluoromethyl group is one such fluorinated moiety that has been extensively studied for its beneficial effects on drug efficacy and safety.

Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in addressing complex diseases. The synthesis and characterization of 2-methyl-5-[(trifluoromethyl)sulfanyl]aniline have been instrumental in exploring new avenues for therapeutic intervention. Studies have demonstrated that this compound exhibits interesting biological activities that warrant further exploration. Its potential applications span across various therapeutic areas, including oncology, inflammation, and central nervous system disorders.

The chemical properties of 2-methyl-5-[(trifluoromethyl)sulfanyl]aniline make it a versatile building block for the synthesis of more complex molecules. Researchers have leveraged its unique structure to develop novel derivatives with enhanced pharmacological profiles. The combination of computational modeling and experimental validation has been crucial in understanding how modifications to this core structure can influence its biological activity. This approach has led to the identification of several promising lead compounds that are now undergoing further preclinical evaluation.

The role of computational chemistry in the design and optimization of pharmaceuticals cannot be overstated. Advanced computational methods have enabled scientists to predict the behavior of molecules like 2-methyl-5-[(trifluoromethyl)sulfanyl]aniline with high accuracy, thereby reducing the time and cost associated with traditional trial-and-error approaches. These methods have been particularly useful in identifying optimal conformations and predicting interactions with biological targets, which are critical for drug development.

In conclusion, 2-methyl-5-[(trifluoromethyl)sulfanyl]aniline represents a significant contribution to the pharmaceutical chemistry landscape. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.

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Amadis Chemical Company Limited
(CAS:933673-21-3)2-methyl-5-[(trifluoromethyl)sulfanyl]aniline
A11618
Purity:99%
Quantity:10g
Price ($):611.0
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